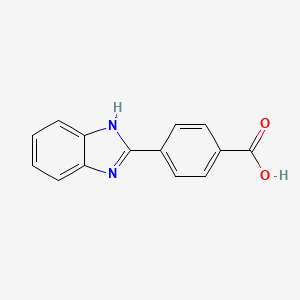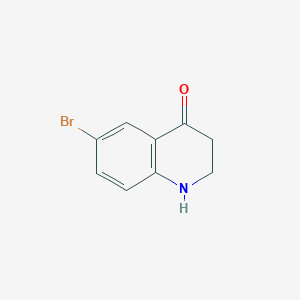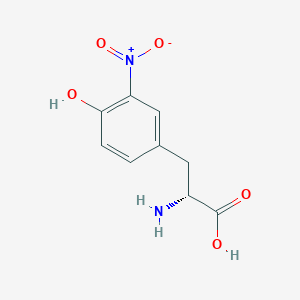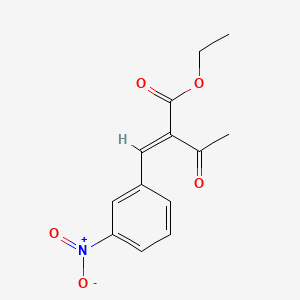![molecular formula C17H31ClN2O3Si B1584016 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride CAS No. 34937-00-3](/img/no-structure.png)
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride is a useful research compound. Its molecular formula is C17H31ClN2O3Si and its molecular weight is 375 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Hexahydropyrimidines
The reactions of 2-trichloromethylchromones with trimethylenediamine in ethanol at room temperature afford 2-(2-hydroxyaroylmethylene)hexahydropyrimidines. This study highlights the synthetic utility of diamine compounds in constructing heterocyclic structures, which could be related to the synthetic versatility of 1,2-Ethanediamine derivatives (Sosnovskikh & Kutsenko, 1999).
Formation of Stable Dications
A novel stable dication is synthesized by reacting N, N′-bis(2-aminophenyl)-1,2-ethanediamine with 2-pyridinecarboxaldehyde, demonstrating the compound's ability to form complex structures, potentially reflecting the reactivity of 1,2-Ethanediamine derivatives in forming complex ions (Keypour et al., 2009).
Catalytic and Material Applications
Imprinted Polysilsesquioxanes for Metal Ion Recognition
Imprinting techniques were used to synthesize organic−inorganic hybrid polymers with ionic recognition characteristics using 1,2-bis(triethoxysilyl)ethane (BTSE) monomers. This suggests the potential for using similar ethanediamine derivatives in creating materials with specific metal ion affinities, highlighting a route for the development of selective sorbents or sensors (Burleigh et al., 2001).
Environmental and Health Implications
Estrogenic Metabolites from Methoxychlor
Methoxychlor, known for its estrogenic contaminants, is metabolized in vivo into estrogenic products. This study underscores the importance of understanding the metabolic pathways and potential health effects of chlorinated hydrocarbon compounds, which may relate to the environmental and health implications of similar ethanediamine derivatives (Bulger et al., 1985).
特性
CAS番号 |
34937-00-3 |
|---|---|
製品名 |
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride |
分子式 |
C17H31ClN2O3Si |
分子量 |
375 g/mol |
IUPAC名 |
N'-[(2-ethenylphenyl)methyl]-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H30N2O3Si.ClH/c1-5-16-9-6-7-10-17(16)15-19-13-12-18-11-8-14-23(20-2,21-3)22-4;/h5-7,9-10,18-19H,1,8,11-15H2,2-4H3;1H |
InChIキー |
MYWJOHLSXLTXCV-UHFFFAOYSA-N |
SMILES |
CO[Si](CCCNCCNCC1=CC=CC=C1C=C)(OC)OC.Cl |
正規SMILES |
CO[Si](CCCNCCNCC1=CC=CC=C1C=C)(OC)OC.Cl |
その他のCAS番号 |
34937-00-3 64894-46-8 |
ピクトグラム |
Flammable; Acute Toxic; Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)
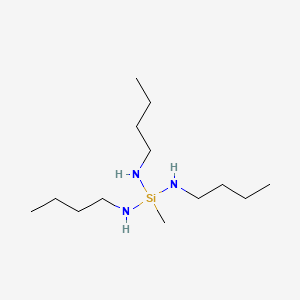
![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)
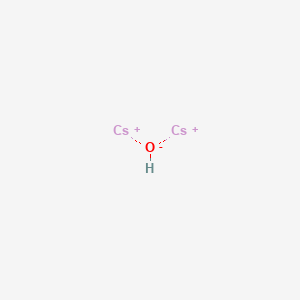
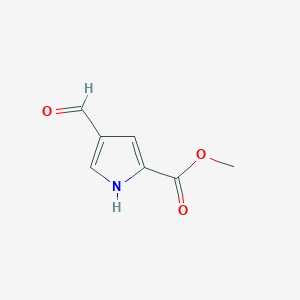
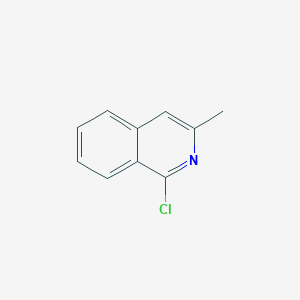
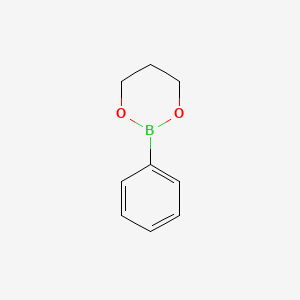
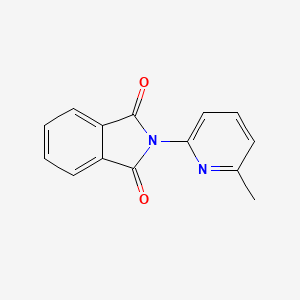
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
